molecular formula C31H60O5 B3026110 (1-Dodecanoyloxy-3-hydroxypropan-2-yl) hexadecanoate

(1-Dodecanoyloxy-3-hydroxypropan-2-yl) hexadecanoate

Cat. No.: B3026110
M. Wt: 512.8 g/mol
InChI Key: PMJWTCJLKHWHHE-UHFFFAOYSA-N
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Description

1-Lauroyl-2-Palmitoyl-rac-glycerol is a diacylglycerol that contains lauric acid at the sn-1 position and palmitic acid at the sn-2 position . This compound is known for its role in lipid biochemistry and is often used in research related to lipid metabolism and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Lauroyl-2-Palmitoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids, lauric acid and palmitic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of 1-Lauroyl-2-Palmitoyl-rac-glycerol involves the use of enzymatic methods, where lipases are employed to catalyze the esterification of glycerol with lauric and palmitic acids. This method is preferred due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Lauroyl-2-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Lauroyl-2-Palmitoyl-rac-glycerol is widely used in scientific research, particularly in the fields of:

    Chemistry: Studying lipid chemistry and the behavior of diacylglycerols.

    Biology: Investigating lipid metabolism and signaling pathways.

    Medicine: Exploring potential therapeutic applications related to lipid metabolism disorders.

    Industry: Used in the formulation of various lipid-based products.

Mechanism of Action

The mechanism of action of 1-Lauroyl-2-Palmitoyl-rac-glycerol involves its role as a signaling molecule in lipid metabolism. It interacts with specific enzymes and receptors involved in lipid signaling pathways, influencing processes such as lipid storage, mobilization, and utilization .

Properties

IUPAC Name

(1-dodecanoyloxy-3-hydroxypropan-2-yl) hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26-31(34)36-29(27-32)28-35-30(33)25-23-21-19-17-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJWTCJLKHWHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H60O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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